molecular formula C21(13C)H26D3FN3O9P B1149934 Sofosbuvir 13CD3

Sofosbuvir 13CD3

Número de catálogo B1149934
Peso molecular: 533.46
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sofosbuvir 13CD3 is the isotope labelled analog of Sofosbuvir(PSI-7977), which is an investigational nucleotide analog for treatment of chronic HCV infection.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics

Sofosbuvir is a potent, orally administered nucleotide analog prodrug inhibitor of the hepatitis C virus (HCV) NS5B polymerase. It undergoes intracellular activation to form GS-461203 (active triphosphate, not detected in plasma), and the inactive, renally eliminated metabolite GS-331007 is the primary analyte for clinical pharmacology studies. Sofosbuvir has linear pharmacokinetics with minimal accumulation upon multiple dosing and can be administered without dose modification in HCV-infected patients with hepatic or mild to moderate renal impairment. It also has a low propensity for clinically significant drug interactions with common medications used by HCV-infected patients (Kirby et al., 2015).

Global Research Trends

A bibliometric analysis of global research on sofosbuvir revealed intense research activity in recent years, with modest contributions from Latin America. This highlights the global interest in sofosbuvir for HCV treatment and the need for improved scientific research policies to maximize access to treatments, especially in low and middle-income countries (Hernández-Vásquez & Rosselli, 2017).

Clinical Efficacy and Tolerability

Sofosbuvir has pangenotypic antiviral activity, a high genetic barrier to resistance, and achieves high sustained virological response rates in HCV-infected patients. It is effective in various patient populations, including those co-infected with HCV and HIV and patients undergoing liver transplantation. Generally well-tolerated, sofosbuvir's adverse events are consistent with those expected from ribavirin and peginterferon-α (Keating, 2014).

Resistance Mechanisms and Bioinformatics Characterization

Despite sofosbuvir's high barrier to resistance, low-frequency NS5B substitutions associated with treatment failure were identified in clinical trials. These variants, including L159F and V321A, emerged in a small percentage of subjects and could affect sofosbuvir's anti-HCV activity. Structural bioinformatics approaches were used to characterize these potential resistance-associated substitutions (Donaldson et al., 2015).

Future Opportunities

The development of sofosbuvir opened up opportunities for better nucleoside/nucleotide treatments for HCV. Future nucleos(t)ide HCV inhibitors aiming to compete with sofosbuvir should address its limitations, such as reduced efficacy in genotype 3 patients, and enable reduced therapy duration and orthogonal resistance profiles (Sofia, 2014).

Propiedades

Fórmula molecular

C21(13C)H26D3FN3O9P

Peso molecular

533.46

Nombre IUPAC

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1/i4+1D3

SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Sinónimos

Sofosbuvir-13C-D3; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.